3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
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Overview
Description
3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzodioxole moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions.
Synthesis of the piperazine derivative: The benzodioxole moiety is then reacted with piperazine to form the intermediate.
Formation of the pyridazinoindole core: This involves the cyclization of the intermediate with appropriate reagents to form the pyridazinoindole structure.
Final coupling: The final step involves coupling the pyridazinoindole core with the piperazine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can occur at the carbonyl group in the pyridazinoindole core.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives:
Biology
Biological assays: The compound can be used in biological assays to study its effects on various biological systems.
Medicine
Drug development: Due to its unique structure, the compound may have potential as a lead compound in drug development for various diseases.
Industry
Material science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its multiple functional groups. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one
- 2-(4-benzodioxol-5-ylmethyl-piperazin-1-ylmethyl)-6,7-dimethoxy-9-methyl-2,9-dihydro-2,3,9-triaza-fluoren-1-one
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential applications in various fields. Its structure allows for multiple types of chemical reactions, making it a versatile compound for research and development.
Properties
Molecular Formula |
C26H29N5O5 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-7,8-dimethoxy-5-methylpyridazino[4,5-b]indol-4-one |
InChI |
InChI=1S/C26H29N5O5/c1-28-20-12-23(34-3)22(33-2)11-18(20)19-13-27-31(26(32)25(19)28)15-30-8-6-29(7-9-30)14-17-4-5-21-24(10-17)36-16-35-21/h4-5,10-13H,6-9,14-16H2,1-3H3 |
InChI Key |
OBZHOVFPGWKSPD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C3=C1C(=O)N(N=C3)CN4CCN(CC4)CC5=CC6=C(C=C5)OCO6)OC)OC |
Origin of Product |
United States |
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